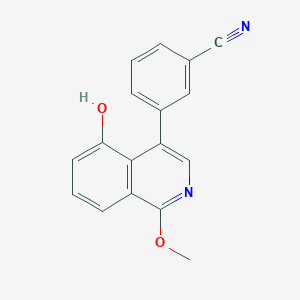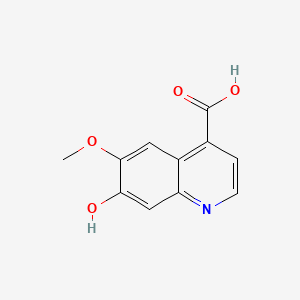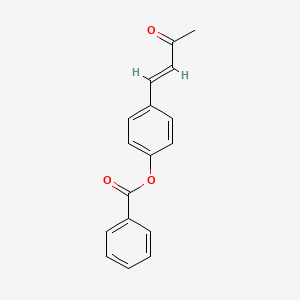
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one is an organic compound characterized by its unique structure, which includes a benzoyloxy group attached to a phenyl ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with benzoyl chloride to form 4-benzoyloxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The butenone moiety can undergo Michael addition reactions, which are important in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of (E)-4-(4-Benzoyloxyphenyl)-but-3-en-2-one.
Benzoyl Chloride: Used in the initial step of the synthesis.
Acetone: Involved in the Claisen-Schmidt condensation reaction.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzoyloxy group and a butenone moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[4-[(E)-3-oxobut-1-enyl]phenyl] benzoate |
InChI |
InChI=1S/C17H14O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+ |
InChI Key |
KPBZHSBWLSAUSM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


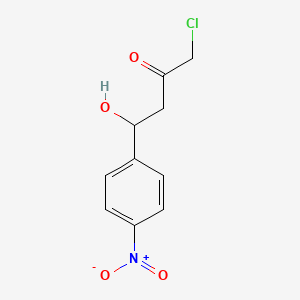
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
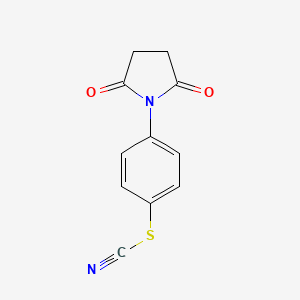
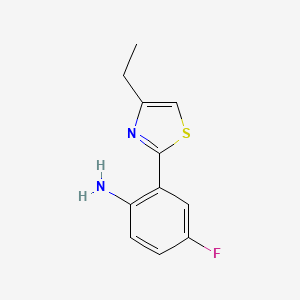
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
